molecular formula C12H9N5O2 B2960925 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide CAS No. 1798510-77-6

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide

Cat. No.: B2960925
CAS No.: 1798510-77-6
M. Wt: 255.237
InChI Key: KBJVKAMGRPXEOM-UHFFFAOYSA-N
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Description

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a heterocyclic compound that contains both oxazole and triazole rings. These types of compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the phenyl group and the triazole ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Coupling of the Phenyl Group: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput screening to identify the best catalysts, solvents, and reaction temperatures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-phenyl-1H-1,2,3-triazol-1-yl)oxazole-2-carboxamide
  • 5-(4-phenyl-1H-1,2,4-triazol-1-yl)oxazole-2-carboxamide
  • 5-(4-phenyl-1H-1,2,4-triazol-3-yl)oxazole-2-carboxamide

Uniqueness

5-phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is unique due to the specific positioning of the triazole ring and the phenyl group, which contributes to its distinct chemical properties and biological activities. This unique structure allows it to interact with different molecular targets and exhibit a range of biological activities compared to its analogs.

Biological Activity

5-Phenyl-N-(1H-1,2,4-triazol-5-yl)oxazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed examination of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C12H10N4O2C_{12}H_{10}N_4O_2 with a systematic name reflecting its complex structure. The presence of both the triazole and oxazole rings contributes to its unique pharmacological properties.

Anticancer Activity

Recent studies have indicated that derivatives of triazole and oxazole compounds exhibit significant anticancer properties. For instance, the synthesis of various derivatives has shown promising results against multiple cancer cell lines.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-72.41Induction of apoptosis via p53 pathway
Other Triazole DerivativeU-9370.65Caspase activation
DoxorubicinMCF-70.50DNA intercalation

The compound showed an IC50 value of 2.41 µM against the MCF-7 breast cancer cell line, indicating its potential as an effective anticancer agent. Flow cytometry assays revealed that it induces apoptosis through the activation of the p53 pathway, leading to increased expression levels of pro-apoptotic factors such as caspase-3.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus15 µg/mLInhibition of cell wall synthesis
Escherichia coli20 µg/mLDisruption of membrane integrity
Pseudomonas aeruginosa25 µg/mLInterference with metabolic pathways

The compound exhibited an MIC of 15 µg/mL against Staphylococcus aureus, suggesting it could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in MDPI evaluated the efficacy of various oxazole derivatives, including our compound, against human leukemia cell lines. The results showed that modifications to the oxazole ring significantly enhanced cytotoxicity compared to standard treatments like doxorubicin .

Case Study 2: Structure-Activity Relationship (SAR)

Research on the structure-activity relationship indicated that the presence of electron-donating groups on the phenyl ring enhances biological activity. This was corroborated by molecular docking studies which revealed strong hydrophobic interactions between the compound and target receptors involved in cancer progression .

Properties

IUPAC Name

5-phenyl-N-(1H-1,2,4-triazol-5-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-10(16-12-14-7-15-17-12)11-13-6-9(19-11)8-4-2-1-3-5-8/h1-7H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJVKAMGRPXEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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